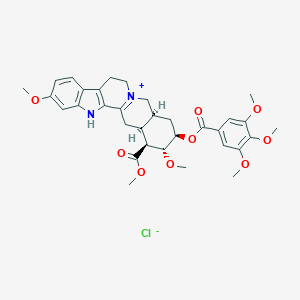
3-脱氢蛇根碱氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dehydro Reserpine Chloride is a complex organic compound. It belongs to the class of yohimban derivatives, which are known for their diverse biological activities. This compound is characterized by its intricate structure, which includes multiple methoxy groups and a trimethoxybenzoyl moiety.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, yohimban derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as enzyme inhibition or receptor binding.
Medicine
Medicinally, yohimban derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer activities. This compound could be investigated for similar applications.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as additives in various chemical processes.
作用机制
Target of Action
The primary target of 3-Dehydro Reserpine Chloride, similar to Reserpine, is the ATP/Mg^2+ pump located in the presynaptic neuron . This pump is responsible for the sequestering of neurotransmitters into storage vesicles .
Mode of Action
3-Dehydro Reserpine Chloride, like Reserpine, inhibits the ATP/Mg^2+ pump . This inhibition prevents the sequestering of neurotransmitters into storage vesicles in the presynaptic neuron .
Biochemical Pathways
The inhibition of the ATP/Mg^2+ pump disrupts the normal functioning of the catecholaminergic and serotonergic pathways . This disruption leads to the depletion of catecholamines and serotonin from central and peripheral axon terminals .
Pharmacokinetics
Reserpine, a related compound, is known to have a bioavailability of 50% . It is metabolized in the gut and liver, and has an elimination half-life of approximately 33 hours . It is excreted 62% in feces and 8% in urine . Similar properties may be expected for 3-Dehydro Reserpine Chloride.
Result of Action
The primary result of the action of 3-Dehydro Reserpine Chloride is the reduction in catecholamines . This reduction can lead to various physiological effects, including a decrease in heart rate, force of cardiac contraction, and peripheral resistance .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the yohimban core: This can be achieved through a series of cyclization reactions.
Introduction of methoxy groups: Methoxylation reactions using methanol and a suitable catalyst.
Attachment of the trimethoxybenzoyl group: This step may involve esterification or acylation reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Use of high-pressure reactors: to facilitate certain cyclization reactions.
Purification techniques: such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the yohimban core to form different derivatives.
Substitution: Replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce different yohimban analogs.
相似化合物的比较
Similar Compounds
Yohimbine: A well-known yohimban derivative with pharmacological activity.
Rauwolscine: Another yohimban analog with similar properties.
Uniqueness
What sets this compound apart is its unique combination of methoxy and trimethoxybenzoyl groups, which may confer distinct biological activities and chemical reactivity.
属性
IUPAC Name |
methyl (15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-3H-yohimban-13-ium-19-carboxylate;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N2O9.ClH/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19;/h7-8,11-12,14,18,22,27-28,31H,9-10,13,15-16H2,1-6H3;1H/t18-,22+,27-,28+,31+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALXIXVMMSDZQU-FMJIVAGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2C[N+]3=C(CC2C1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2C[N+]3=C(C[C@@H]2[C@@H]1C(=O)OC)C4=C(CC3)C5=C(N4)C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39ClN2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541666 |
Source


|
| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107052-60-8 |
Source


|
| Record name | (16beta,17alpha,18beta,20alpha)-11,17-Dimethoxy-16-(methoxycarbonyl)-18-[(3,4,5-trimethoxybenzoyl)oxy]-3,4-didehydroyohimban-4-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60541666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[2-(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol](/img/structure/B133528.png)











